molecular formula C16H16BrNO B5734068 2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide

2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B5734068
M. Wt: 318.21 g/mol
InChI Key: NRIRGXIXIDUYOD-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide is a compound that likely shares characteristics with other acetamides in terms of synthesis, structure, and properties. Acetamides are a class of compounds known for their varied applications in pharmaceuticals, materials science, and organic synthesis. Their properties can be finely tuned by substituting different groups on the phenyl rings, which affects their molecular structure, physical and chemical properties.

Synthesis Analysis

The synthesis of related acetamides typically involves multi-step organic reactions including acylation, amide formation, and substitution reactions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized through a process involving stirring of compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine, and TBTU in cooled condition (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamides can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a similar compound, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, was determined, showing a dihedral angle between the phenyl rings and the orientation of the acetamide group (Praveen et al., 2013).

properties

IUPAC Name

2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-11-7-12(2)9-15(8-11)18-16(19)10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIRGXIXIDUYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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